molecular formula C17H28O B070475 (R)-1-(2,4,6-Triisopropylphenyl)ethanol CAS No. 181531-14-6

(R)-1-(2,4,6-Triisopropylphenyl)ethanol

Cat. No. B070475
M. Wt: 248.4 g/mol
InChI Key: VYKPQIIFUMKNLF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral compound used in various chemical syntheses. This compound's importance lies in its role as a pharmaceutical intermediate and its use in asymmetric catalysis.

Synthesis Analysis

  • Biocatalytic Preparation : A study by Chen et al. (2019) describes the efficient biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an analog of the target compound, using recombinant Escherichia coli cells. This method shows excellent enantioselectivity and high yield, demonstrating a scalable approach for the production of similar chiral alcohols (Chen et al., 2019).

  • Chemical Synthesis : The synthesis of related compounds, like 2-(4-Chlorophenyl)ethanol, has been achieved through esterification and reduction processes. These methods might be adaptable for synthesizing (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of closely related compounds has been analyzed using X-ray crystallography. For example, Toda et al. (1985) examined the structures of various molecular complexes involving hydroxy host systems and alcohols (Toda et al., 1985).

Chemical Reactions and Properties

  • Reactivity with Alcohols : Studies like those by Toda et al. (1985) reveal insights into the reactivity of similar compounds with alcohols, which could be extrapolated to understand the chemical reactions involving (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

  • Hydroborating Agent : Research by Smith et al. (1993) on 2,4,6-Triisopropylphenylborane, a compound related to (R)-1-(2,4,6-Triisopropylphenyl)ethanol, highlights its use as a hydroborating agent and its subsequent conversion into alcohols (Smith et al., 1993).

Physical Properties Analysis

Physical properties of closely related compounds can be inferred from studies like those on the ethanol adducts of various organometallic compounds. For instance, Ng et al. (1989) analyzed the crystal structure of the ethanol adduct of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, providing insights into potential physical characteristics of (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Ng et al., 1989).

Chemical Properties Analysis

The chemical properties of (R)-1-(2,4,6-Triisopropylphenyl)ethanol can be partially understood by studying the synthesis and properties of similar compounds. Sasaki et al. (2002) discuss the synthesis, structure, and redox properties of triarylpnictogens, which might share some chemical properties with the target compound (Sasaki et al., 2002).

Scientific Research Applications

  • Organic Chemistry Research

    • This compound is often used in organic chemistry research due to its unique structure and properties . It can act as a chiral auxiliary, which is a compound that is temporarily incorporated into organic synthesis processes to control the creation of stereoisomers .
  • Synthesis of Pharmaceutical Intermediates

    • “®-1-(2,4,6-Triisopropylphenyl)ethanol” can be used in the synthesis of pharmaceutical intermediates . These intermediates are then used to produce a variety of pharmaceutical drugs .
  • Enantioselective Catalysis

    • This compound can be used in enantioselective catalysis, a process that favors the formation of a specific enantiomer or diastereomer over the other . This is particularly important in the pharmaceutical industry, where the biological activity of a molecule can depend on its stereochemistry .
  • Stereochemistry Studies

    • “®-1-(2,4,6-Triisopropylphenyl)ethanol” can be used in stereochemistry studies . Stereochemistry is the study of how molecules are affected by the spatial arrangement of atoms within the molecule .
  • Chiral Resolution Processes

    • This compound can be used in chiral resolution processes . Chiral resolution is the process of separating racemic compounds into their constituent enantiomers .
  • Large-Scale Preparation of Versatile Chiral Auxiliary

    • “®-1-(2,4,6-Triisopropylphenyl)ethanol” can be used in the efficient, large-scale preparation of versatile chiral auxiliary for cyclopentenone, γ-butyrolactone, and γ-butyrolactam synthesis .
  • Chiral Catalysts & Ligands

    • This compound can be used as a chiral catalyst or ligand . Chiral catalysts and ligands are crucial in asymmetric synthesis, which is a method used to preferentially form one enantiomer of a chiral molecule .
  • Preparation of 2-Ethynyl-1,3,5-Triisopropylbenzene

    • “®-1-(2,4,6-Triisopropylphenyl)ethanol” can be used in the preparation of 2-ethynyl-1,3,5-triisopropylbenzene . This compound has potential applications in the synthesis of various organic compounds .
  • Preparation of Di-ortho-Alkyl Substituted Phenyl Ethanones

    • This compound can be used in the preparation of di-ortho-alkyl substituted phenyl ethanones . These compounds have potential applications in various areas of organic chemistry .
  • Preparation of Other Chiral Auxiliaries

    • “®-1-(2,4,6-Triisopropylphenyl)ethanol” can be used in the efficient, large-scale preparation of other versatile chiral auxiliaries .
  • Preparation of Chiral Ligands

    • This compound can be used in the preparation of chiral ligands . Chiral ligands are used in asymmetric catalysis to preferentially form one enantiomer of a chiral molecule .
  • Preparation of Chiral Catalysts

    • “®-1-(2,4,6-Triisopropylphenyl)ethanol” can be used in the preparation of chiral catalysts . Chiral catalysts are used in asymmetric catalysis to preferentially form one enantiomer of a chiral molecule .

properties

IUPAC Name

(1R)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPQIIFUMKNLF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2,4,6-Triisopropylphenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
PCML Miranda, CRD Correia - Tetrahedron letters, 1999 - Elsevier
The diastereofacial selectivity of enecarbamates bearing a chiral auxiliary was evaluated for the [2+2]cycloaddition with dichloroketenes. Diastereofacial selectivity ranged from zero (…
Number of citations: 39 www.sciencedirect.com
M Hamel, G Grach, I Abrunhosa, M Gulea… - Tetrahedron …, 2005 - Elsevier
An asymmetric synthesis of benzenesulfinates bearing a phosphonate group at the ortho-position, based on the diastereoselective oxidation of the corresponding sulfenates, has been …
Number of citations: 9 www.sciencedirect.com
J Ceccon, JF Poisson, AE Greene - Synlett, 2005 - thieme-connect.com
Allylic oxidation of a known lactam, obtained by asymmetric [2+ 2] cycloaddition of dichloroketene to a chiral enol ether, followed by Beckmann ring expansion and dechlorination, …
Number of citations: 16 www.thieme-connect.com
JP Michael - The alkaloids: Chemistry and biology, 2016 - Elsevier
This review of simple indolizidine and quinolizidine alkaloids (ie, those in which the parent bicyclic systems are in general not embedded in polycyclic arrays) is an update of the …
Number of citations: 70 www.sciencedirect.com
J Mulzer, B Basler, S Brandes, A Spiegel… - Natural Product Synthesis …, 2005 - Springer
Total syntheses of the natural products kelsoene and preussin are comprehensively reviewed. Kelsoene is a sesquiterpene with a unique tricyclo[6.2.0.0 ]decane skeleton. It contains …
Number of citations: 21 link.springer.com
JP Michael - Natural Product Reports, 2002 - pubs.rsc.org
Covering: July 2000 to June 2001. Previous review: Nat. Prod. Rep., 2001, 18, 520This review covers the isolation, structure determination, synthesis and biological activity of …
Number of citations: 34 pubs.rsc.org
I Dragutan, V Dragutan, A Demonceau… - Current Organic …, 2013 - ingentaconnect.com
This article provides a fairly comprehensive overview on olefin metathesis reactions applied as pivotal steps in the total syntheses of indolizidine alkaloids belonging to the families of …
Number of citations: 13 www.ingentaconnect.com
JH Mulzer, T Bach - 2005 - books.google.com
B. Basler, S. Brandes, A. Spiegel and T. Bach: Total Synthesis of Kalsoene and Preussin.-R. Bandichhor, B. Nosse and O. Reiser: Paraconic Acids-the Natural Products from Lichen …
Number of citations: 10 books.google.com
M Pourashraf, P Delair, MO Rasmussen… - The Journal of Organic …, 2000 - ACS Publications
A highly stereoselective approach to (−)-slaframine and its probable biosynthetic precursor (+)-(1S,8aS)-1-hydroxyindolizidine has been developed based on a diastereofacially …
Number of citations: 78 pubs.acs.org
B Darses, AE Greene, SC Coote, JF Poisson - Organic Letters, 2008 - ACS Publications
An efficient one-pot asymmetric synthesis of cyclobutanones from chiral enol ethers is described. The approach is illustrated with alkyl- and functionalized alkyl-substituted enol ethers (…
Number of citations: 38 pubs.acs.org

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